molecular formula C12H15BrO2 B13980829 Ethyl 3-[4-(bromomethyl)phenyl]propanoate CAS No. 56703-35-6

Ethyl 3-[4-(bromomethyl)phenyl]propanoate

Cat. No.: B13980829
CAS No.: 56703-35-6
M. Wt: 271.15 g/mol
InChI Key: HFMNGULPSOGRFM-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of propanoic acid and contains a bromomethyl group attached to a phenyl ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(bromomethyl)phenyl]propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the para position of the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry As an intermediate, it's useful in the synthesis of different organic compounds, including agrochemicals and pharmaceuticals.
  • Biology Useful in biochemical assays and in the study of enzyme-catalyzed reactions.
  • Medicine It can serve as a precursor in creating potential drug candidates, especially for inflammatory and neurological diseases.
  • Industry It is used as a building block for the synthesis of resins and polymers, as well as in the production of specialty chemicals.

Mechanism of Action
The biological activity of this compound stems from its capacity to create covalent bonds with the nucleophilic sites present on enzymes or proteins. This interaction can modify or inhibit enzyme activity. The ester group's hydrolysis can release an active acid form, allowing it to interact further with biological targets. The compound's binding affinity and specificity are enhanced by the phenyl ring's participation in π-π interactions with aromatic residues in proteins.

Research Findings

  • Enzyme Interaction Studies Ethyl 3-[4-(chloromethyl)phenyl]propanoate was assessed for its impact on neurodegenerative conditions and inflammation in preclinical models. The data suggested noteworthy decreases in inflammatory markers and enhanced behavioral results pertaining to neuroprotection.

Data Table: Biological Activity Comparison

CompoundIC50 (μM)Target EnzymeBiological Activity
Ethyl 3-[4-(chloromethyl)phenyl]propanoate0.02HDACStrong inhibitor
Ethyl 3-phenylpropanoate>10HDACWeak inhibitor
Ethyl 3-[4-bromomethyl]phenylpropanoate1.5HDACModerate inhibitor

Mechanism of Action

The mechanism of action of ethyl 3-[4-(bromomethyl)phenyl]propanoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylpropanoate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Ethyl 3-(4-chloromethyl)phenylpropanoate: Contains a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    Ethyl 3-(4-methyl)phenylpropanoate: Lacks halogen substitution, resulting in different chemical properties.

Uniqueness

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is unique due to its bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its significance.

Biological Activity

Ethyl 3-[4-(bromomethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}BrO2_2
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of the bromomethyl group enhances its reactivity and biological profile, making it a valuable candidate for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid, which may interact with various biological targets.
  • Aromatic Interactions : The phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing bromine at the para position of phenyl rings have shown effective antibacterial activity against multi-drug resistant bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 93.7 to 46.9 μg/mL . This suggests that this compound may also possess similar antimicrobial potential.

Anticancer Properties

Studies have explored the anticancer effects of brominated compounds, indicating that they may inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds analogous to this compound have demonstrated antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism likely involves the compound's ability to modify enzyme activity critical for cancer cell proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
Ethyl 3-phenylpropanoateC11_{11}H14_{14}O2_2Baseline activity without halogen
Ethyl 3-[4-(chloromethyl)phenyl]propanoateC11_{11}H12_{12}ClO2_2Moderate HDAC inhibition
This compoundC11_{11}H13_{13}BrO2_2Enhanced reactivity and potential anticancer effects

The inclusion of the bromomethyl group distinguishes this compound from its counterparts by potentially increasing both its reactivity and biological efficacy.

Case Studies and Research Findings

Several case studies have highlighted the significance of brominated compounds in medicinal chemistry:

  • A study published in the Journal of Medicinal Chemistry demonstrated that brominated phenolic compounds exhibited enhanced antibacterial properties compared to their non-brominated analogs .
  • Another research article focused on the synthesis and evaluation of various ethyl esters, revealing that those with halogen substitutions showed improved interactions with target enzymes involved in metabolic pathways .

Properties

CAS No.

56703-35-6

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 3-[4-(bromomethyl)phenyl]propanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

HFMNGULPSOGRFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CBr

Origin of Product

United States

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